molecular formula C20H16N2O5 B2689358 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-4-carboxylic acid CAS No. 1936212-63-3

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-4-carboxylic acid

Cat. No.: B2689358
CAS No.: 1936212-63-3
M. Wt: 364.357
InChI Key: VHTXWWORPPZGEC-UHFFFAOYSA-N
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Description

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluoren-9-ylmethoxy group, an oxazole ring, and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the fluoren-9-ylmethoxy carbonyl chloride This intermediate is then reacted with an appropriate amine under controlled conditions to form the oxazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and solvents is optimized to increase yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted oxazoles and fluoren-9-ylmethoxy derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, the compound is utilized to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in understanding biological processes.

Medicine: The compound has potential applications in drug discovery and development. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism by which 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The oxazole ring and carboxylic acid group play crucial roles in binding to enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-5-carboxylic acid

  • N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

  • (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid

Uniqueness: 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-4-carboxylic acid stands out due to its specific structural features, which include the presence of the oxazole ring and the fluoren-9-ylmethoxy group

Properties

IUPAC Name

3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c23-19(24)17-11-27-22-18(17)9-21-20(25)26-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,11,16H,9-10H2,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTXWWORPPZGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NOC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936212-63-3
Record name 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-4-carboxylic acid
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